

(1-Chloroethyl)cyclohexane chemical properties and reactivity

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Compound of Interest

Compound Name: (1-Chloroethyl)cyclohexane

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(1-Chloroethyl)cyclohexane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)cyclohexane is a halogenated derivative of cyclohexane, a fundamental structural motif in many organic molecules, including pharmaceuticals and natural products. The presence of a chlorine atom on the ethyl substituent attached to the cyclohexane ring imparts specific chemical reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the chemical properties and reactivity of **(1-Chloroethyl)cyclohexane**, including detailed experimental protocols and safety considerations, to support its application in research and development.

Chemical and Physical Properties

The physicochemical properties of **(1-Chloroethyl)cyclohexane** are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ Cl	[1]
Molecular Weight	146.66 g/mol	[1][2]
CAS Number	1073-43-4	[1]
IUPAC Name	1-chloroethylcyclohexane	[1]
Boiling Point	Estimated: 82-82.5 °C (at 20 Torr for (2-chloroethyl)cyclohexane)	
Melting Point	Data not available	
Density	Data not available	
Solubility	Expected to be soluble in nonpolar organic solvents and slightly soluble in polar aprotic solvents. Insoluble in water.	
Appearance	Colorless liquid (expected)	

Spectroscopic Data

The structural elucidation of **(1-Chloroethyl)cyclohexane** and its reaction products relies on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(1-Chloroethyl)cyclohexane** is expected to show characteristic signals for the protons on the cyclohexane ring and the chloroethyl group. The proton attached to the carbon bearing the chlorine atom (the methine proton) would appear as a multiplet, significantly downfield due to the deshielding effect of the chlorine atom. The methyl protons of the ethyl group would appear as a doublet, coupled to the methine proton. The protons on the cyclohexane ring would appear as a complex series of multiplets in the upfield region.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information about the different carbon environments in the molecule. Key expected chemical shifts include:

- A downfield signal for the carbon atom bonded to the chlorine.
- Signals for the carbons of the cyclohexane ring, with their chemical shifts influenced by their position relative to the chloroethyl substituent.
- An upfield signal for the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **(1-Chloroethyl)cyclohexane** is expected to exhibit the following characteristic absorption bands:

- C-H stretching vibrations: Strong absorptions in the $2850\text{--}2960\text{ cm}^{-1}$ region, characteristic of the sp^3 C-H bonds in the cyclohexane and ethyl groups.[3]
- C-H bending vibrations: Absorptions in the $1440\text{--}1480\text{ cm}^{-1}$ range for the CH_2 groups.[3]
- C-Cl stretching vibration: A band in the $600\text{--}800\text{ cm}^{-1}$ region, which is characteristic of alkyl chlorides.

Mass Spectrometry

The mass spectrum of **(1-Chloroethyl)cyclohexane** would show a molecular ion peak ($[\text{M}]^+$) and a characteristic $[\text{M}+2]^+$ peak with an intensity of about one-third of the molecular ion peak, due to the presence of the ^{37}Cl isotope.[4] Common fragmentation patterns for alkyl halides include the loss of a chlorine radical (M-35) and the loss of HCl (M-36). The fragmentation of the cyclohexane ring would also lead to a series of peaks corresponding to the loss of C_2H_4 fragments.[4]

Reactivity and Synthetic Applications

As a secondary alkyl halide, **(1-Chloroethyl)cyclohexane** is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

(1-Chloroethyl)cyclohexane can undergo both S_N1 and S_N2 reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, less sterically hindered nucleophiles in polar aprotic solvents will favor the S_N2 pathway, leading to an inversion of stereochemistry if the starting material is chiral. Weaker nucleophiles in polar protic solvents will favor the S_N1 pathway, proceeding through a carbocation intermediate and resulting in a racemic mixture of products.

Elimination Reactions

Treatment of **(1-Chloroethyl)cyclohexane** with a strong, sterically hindered base will favor elimination reactions (E2 mechanism) to yield alkenes. The major product will typically be the more substituted Zaitsev product, 1-ethylidenecyclohexane, although the use of a bulky base can increase the proportion of the less substituted Hofmann product, vinylcyclohexane.

Grignard Reagent Formation

(1-Chloroethyl)cyclohexane can be used to prepare the corresponding Grignard reagent, (1-cyclohexylethyl)magnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal in a dry ether solvent to form a new carbon-carbon bond.^{[5][6]} In the case of **(1-Chloroethyl)cyclohexane**, this reaction would lead to the formation of 2,3-dicyclohexybutane.

Experimental Protocols

The following are detailed methodologies for key experiments involving **(1-Chloroethyl)cyclohexane**, adapted from established procedures for similar compounds.

Synthesis of (1-Azidoethyl)cyclohexane (S_N2 Reaction)

Materials:

- **(1-Chloroethyl)cyclohexane**

- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **(1-Chloroethyl)cyclohexane** (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Synthesis of 1-Ethylidenecyclohexane (E2 Reaction)

Materials:

- **(1-Chloroethyl)cyclohexane**

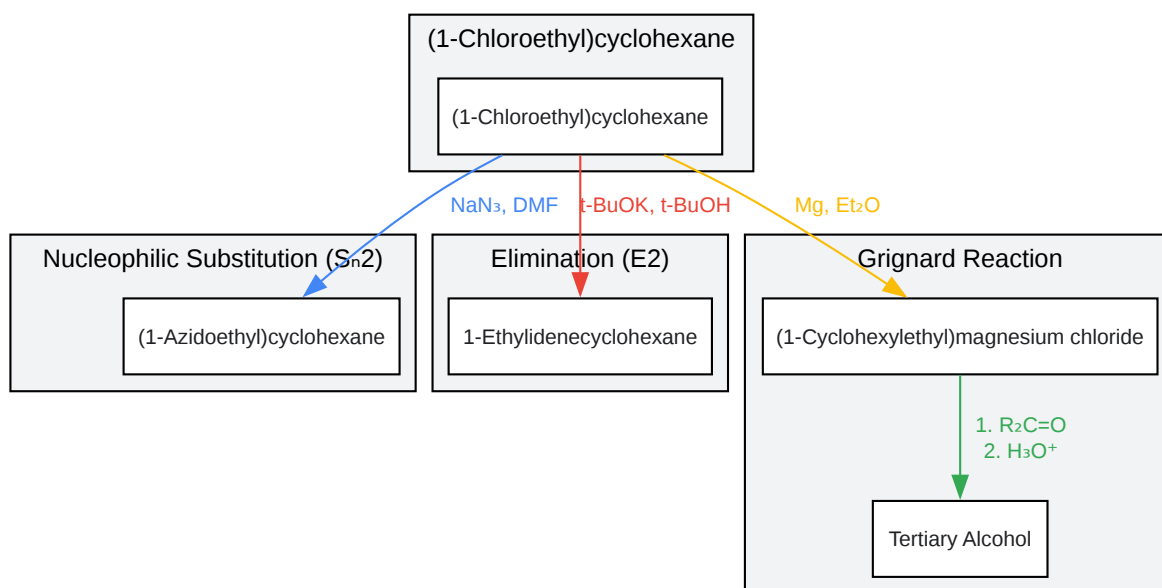
- Potassium tert-butoxide (t-BuOK)
- tert-Butanol, anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
- Add **(1-Chloroethyl)cyclohexane** (1.0 eq) to the stirred solution at room temperature.
- Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC or gas chromatography (GC).
- Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the product.

Visualizations

Reaction Pathways of **(1-Chloroethyl)cyclohexane**



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Caption: Key reaction pathways of **(1-Chloroethyl)cyclohexane**.

Safety and Handling

(1-Chloroethyl)cyclohexane is a chlorinated hydrocarbon and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not readily available, general guidelines for handling halogenated alkanes should be followed.

General Precautions:

- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
- Inhalation: Avoid inhaling vapors. Chlorinated hydrocarbons can be toxic if inhaled and may cause central nervous system depression.[8][9]

- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
- Fire Hazards: **(1-Chloroethyl)cyclohexane** is expected to be flammable. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical).
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicology:

Chlorinated hydrocarbons as a class of compounds are known to have toxic effects. They can be neurotoxic, and some are known to cause liver and kidney damage.[8][9][11] Chronic exposure to certain chlorinated hydrocarbons has been linked to an increased risk of cancer.[12] Therefore, it is crucial to minimize exposure through proper handling and the use of appropriate protective equipment.

Conclusion

(1-Chloroethyl)cyclohexane is a valuable synthetic intermediate with a well-defined reactivity profile characteristic of a secondary alkyl halide. Its ability to undergo nucleophilic substitution and elimination reactions, as well as form organometallic reagents, makes it a versatile building block in organic synthesis. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development settings, including the synthesis of novel drug candidates.

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